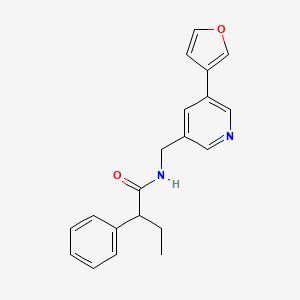

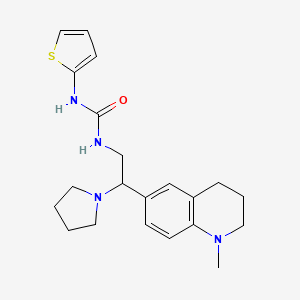

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Piperidinyl Tetrahydrothieno Isoquinolines

This class of compounds has been explored for its synthesis and characterization, particularly in the formation of novel heterocycles. For instance, the study by R. Zaki et al. (2021) discusses the synthesis of piperidinyl thieno tetrahydroisoquinolines. These compounds were generated through various reactions such as diazotization, Curtius rearrangement, and nucleophilic addition, and were further investigated for their antimicrobial properties against pathogenic strains.

Synthesis of Pyridine and Fused Pyridine Derivatives

The reaction of specific pyridine derivatives to form isoquinoline compounds has also been studied. In the work by S. A. Al-Issa (2012), the focus is on the synthesis of new series of pyridine and fused pyridine derivatives, including isoquinolines. This research highlights the variety of chemical reactions and compounds that can be derived from the core structure of pyridine.

Stereoselective Synthesis in PI3 Kinase Inhibitor Metabolites

In the context of pharmaceutical research, the stereoselective synthesis of active metabolites of kinase inhibitors is of significant interest. The study by Zecheng Chen et al. (2010) elaborates on the synthesis of a metabolite of the PI3 kinase inhibitor PKI-179. This work is crucial for understanding the stereochemistry of drug metabolites and their pharmaceutical applications.

Lewis Acid Catalyzed Reactions for Pyrrolidine Derivatives

The study of Lewis acid-catalyzed reactions in the formation of pyrrolidine and tetrahydroquinoline derivatives is another area of interest. Jian-Mei Lu and Min Shi (2007) conducted research on this, demonstrating the selective preparation of these derivatives through specific reactions. This research contributes to the broader understanding of catalyzed synthesis in organic chemistry.

Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization

The Ugi reaction, known for its efficiency in producing a variety of compounds, has been modified to include redox-neutral amine C-H functionalization. The work by Zhengbo Zhu and D. Seidel (2016) discusses this new variant, which involves reactions promoted by acetic acid. This study is relevant for the development of new synthetic methods in organic chemistry.

Propiedades

IUPAC Name |

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4OS/c1-24-10-4-6-16-14-17(8-9-18(16)24)19(25-11-2-3-12-25)15-22-21(26)23-20-7-5-13-27-20/h5,7-9,13-14,19H,2-4,6,10-12,15H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTIWLOGMNLBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

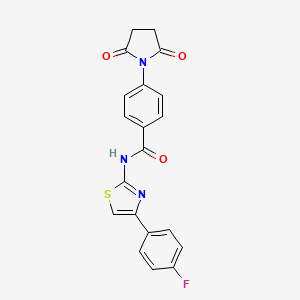

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)

![3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2657204.png)

![4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2657208.png)

![3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2657211.png)

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)